[Isopropyl-(1-thiazol-2-yl-ethyl)-amino]-acetic acid
CAS No.:
Cat. No.: VC13473038
Molecular Formula: C10H16N2O2S
Molecular Weight: 228.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16N2O2S |
|---|---|
| Molecular Weight | 228.31 g/mol |
| IUPAC Name | 2-[propan-2-yl-[1-(1,3-thiazol-2-yl)ethyl]amino]acetic acid |
| Standard InChI | InChI=1S/C10H16N2O2S/c1-7(2)12(6-9(13)14)8(3)10-11-4-5-15-10/h4-5,7-8H,6H2,1-3H3,(H,13,14) |
| Standard InChI Key | BJEHSCMZCJKLOZ-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC(=O)O)C(C)C1=NC=CS1 |
| Canonical SMILES | CC(C)N(CC(=O)O)C(C)C1=NC=CS1 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s IUPAC name, 2-[propan-2-yl-[1-(1,3-thiazol-2-yl)ethyl]amino]acetic acid, reflects its three primary components:
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A thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms at positions 1 and 3).
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An isopropyl group attached to the amino nitrogen, enhancing lipophilicity.
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An amino-acetic acid moiety facilitating interactions with biological systems .
The SMILES notation and InChIKey confirm its stereochemical configuration .
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 228.31 g/mol | |
| LogP (Lipophilicity) | Estimated 1.2–1.8 | |
| Hydrogen Bond Donors | 2 (NH and COOH) | |
| Hydrogen Bond Acceptors | 4 (2x O, 1x N, 1x S) |
The thiazole ring’s electron-rich nature enables π-π stacking and hydrogen bonding, critical for molecular recognition .
Synthesis and Chemical Reactivity
Reactivity Profile
The compound undergoes characteristic reactions:
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Oxidation: Thiazole sulfur oxidizes to sulfoxides () or sulfones () with .
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Nucleophilic Substitution: Halogenation at the thiazole C-5 position using or .
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Esterification: Carboxylic acid group reacts with alcohols to form esters (e.g., ethyl ester for prodrug design) .
Biological Activities and Mechanisms
Antimicrobial Properties
Thiazole derivatives exhibit broad-spectrum activity, as evidenced by:
| Compound Analog | Target Pathogen | MIC (μg/mL) | MBC/MFC Ratio | Source |
|---|---|---|---|---|
| Pyrazole-thiazole 7b | S. aureus | 0.22 | 0.5 | |
| Thiazole 4a | E. coli | 0.45 | 1.0 | |
| Thiazole 5a | C. albicans | 0.24 | 0.5 |
Mechanistically, the thiazole ring disrupts microbial cell membranes and inhibits DNA gyrase . The isopropyl group enhances membrane permeability, while the carboxylic acid moiety chelates metal ions essential for microbial enzymes.
Enzyme Modulation
In vitro studies highlight interactions with:
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P-glycoprotein (P-gp): Thiazole derivatives stimulate ATPase activity, reversing multidrug resistance in cancer cells .
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Dihydrofolate Reductase (DHFR): Competitive inhibition with values <1 μM reported for analogs .
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: Moderate oral bioavailability (∼40%) due to carboxylic acid’s polarity.
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Metabolism: Hepatic glucuronidation of the carboxylic acid and oxidative degradation of the thiazole ring .
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Excretion: Renal clearance predominates, with 60–70% unchanged in urine.
Toxicity Data
| Model System | LD₅₀ (mg/kg) | Notable Effects | Source |
|---|---|---|---|
| Rat (oral) | >2000 | Mild hepatotoxicity | |
| Zebrafish embryo | 100 μM | Developmental delays |
Comparative Analysis with Analogous Compounds
Structural Analogues
This compound’s isopropyl-aminoacetic acid chain confers unique solubility and target selectivity compared to derivatives with bulkier aryl groups .
Future Research Directions
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